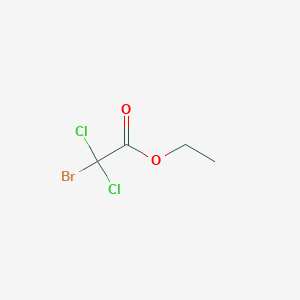
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has several applications in the field of chemistry and biology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile involves the conversion of 3-bromobenzoic acid to 3-bromoacetophenone, followed by a Friedel-Crafts acylation reaction with cyclohexanone and subsequent reaction with cyanide ion to form the final product.
Starting Materials
3-bromobenzoic acid, acetic anhydride, sodium acetate, cyclohexanone, sodium cyanide, sulfuric acid, sodium hydroxide, wate
Reaction
Step 1: Conversion of 3-bromobenzoic acid to 3-bromoacetophenone, a. Dissolve 3-bromobenzoic acid in acetic anhydride and add sodium acetate as a catalyst, b. Heat the mixture under reflux for several hours, c. Cool the mixture and add water to precipitate the product, d. Collect the product by filtration and dry under vacuum, Step 2: Friedel-Crafts acylation reaction, a. Dissolve cyclohexanone in sulfuric acid and cool the mixture to 0°C, b. Add 3-bromoacetophenone dropwise to the mixture with stirring, c. Allow the mixture to warm to room temperature and stir for several hours, d. Dilute the mixture with water and extract the product with ether, e. Wash the ether layer with sodium hydroxide solution and water, f. Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure, Step 3: Reaction with cyanide ion, a. Dissolve the product from step 2 in water, b. Add sodium cyanide to the solution and stir for several hours, c. Acidify the mixture with hydrochloric acid and extract the product with ether, d. Wash the ether layer with water and dry over anhydrous sodium sulfate, e. Evaporate the solvent under reduced pressure to obtain the final product, 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is not well understood. However, it is known to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have several physiological effects.
Biochemische Und Physiologische Effekte
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile has several biochemical and physiological effects. It has been shown to improve cognitive function in animal models. It also has neuroprotective effects and has been shown to protect against oxidative stress and inflammation. Additionally, it has been shown to have anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile in lab experiments include its versatility and ease of synthesis. Additionally, it has several applications in the field of medicinal chemistry. However, its mechanism of action is not well understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile in scientific research. One direction is the development of new drugs based on its structure. Another direction is the study of its mechanism of action and its potential use in the treatment of neurological disorders. Additionally, it can be used as a tool for the study of enzyme inhibition and the development of new enzyme inhibitors.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile has several applications in scientific research. It is used as a starting material for the synthesis of various compounds. It is also used as a building block in the synthesis of complex molecules. Additionally, it is used in the field of medicinal chemistry for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-4-oxocyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIOJGZMLNITHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615420 |
Source


|
| Record name | 1-(3-Bromophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
1202006-92-5 |
Source


|
| Record name | 1-(3-Bromophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)






![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)


